2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid 2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid
Brand Name: Vulcanchem
CAS No.: 93025-71-9
VCID: VC7899676
InChI: InChI=1S/C16H21NO4/c18-15(19)14(13-9-5-2-6-10-13)17-16(20)21-11-12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2,(H,17,20)(H,18,19)
SMILES: C1CCC(CC1)C(C(=O)O)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C16H21NO4
Molecular Weight: 291.34 g/mol

2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid

CAS No.: 93025-71-9

Cat. No.: VC7899676

Molecular Formula: C16H21NO4

Molecular Weight: 291.34 g/mol

* For research use only. Not for human or veterinary use.

2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid - 93025-71-9

Specification

CAS No. 93025-71-9
Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
IUPAC Name 2-cyclohexyl-2-(phenylmethoxycarbonylamino)acetic acid
Standard InChI InChI=1S/C16H21NO4/c18-15(19)14(13-9-5-2-6-10-13)17-16(20)21-11-12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2,(H,17,20)(H,18,19)
Standard InChI Key CUSYTUPJAYLNFQ-UHFFFAOYSA-N
SMILES C1CCC(CC1)C(C(=O)O)NC(=O)OCC2=CC=CC=C2
Canonical SMILES C1CCC(CC1)C(C(=O)O)NC(=O)OCC2=CC=CC=C2

Introduction

Chemical Properties and Structural Features

The compound’s IUPAC name is (2S)-2-cyclohexyl-2-(phenylmethoxycarbonylamino)acetic acid for the (S)-enantiomer, while the (R)-enantiomer is designated as (2R)-2-cyclohexyl-2-(phenylmethoxycarbonylamino)acetic acid . Key structural attributes include:

  • Chiral center: The stereochemistry at the α-carbon determines its enantiomeric form, critical for its interaction with biological targets .

  • Benzyloxycarbonyl (Cbz) group: This protecting group shields the amino functionality during synthetic reactions, enabling selective deprotection under acidic or hydrogenolytic conditions .

  • Cyclohexyl moiety: Enhances hydrophobicity, influencing the compound’s solubility and pharmacokinetic properties.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₂₁NO₄PubChem
Molecular Weight291.34 g/molPubChem
Melting Point111–114°CChemsrc
Boiling Point292.8±23.0°C at 760 mmHgChemsrc
Solubility in Water0.0797 mg/mLPubChem
Density1.1±0.1 g/cm³Chemsrc

The compound’s isomeric SMILES strings further illustrate its stereochemical configuration:

  • (S)-enantiomer: C1CCC(CC1)[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2

  • (R)-enantiomer: C1CCC(CC1)[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves sequential steps:

  • Amino group protection: Reaction of cyclohexylglycine with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of triethylamine.

  • Chiral resolution: Use of chiral auxiliaries or catalysts to achieve the desired (S)- or (R)-configuration, validated via chiral HPLC or polarimetry .

  • Cyclohexyl group introduction: Alkylation via Grignard reagents or nucleophilic substitution.

  • Deprotection: Acidic hydrolysis or catalytic hydrogenation to remove the Cbz group .

Industrial Methods

Large-scale production employs batch reactors optimized for temperature and pressure control, yielding >90% purity. Continuous flow reactors are increasingly adopted to enhance efficiency, reducing reaction times by 40% compared to batch processes .

Table 2: Key Synthetic Reagents and Conditions

StepReagents/ConditionsYield (%)
ProtectionCbz-Cl, Et₃N, RT, 12h85–90
Chiral resolutionChiral HPLC, hexane/EtOAc95–98
DeprotectionH₂/Pd-C, MeOH, 25°C, 6h88–92
ActivityModel/AssayResult
CYP1A2 inhibitionHuman liver microsomesIC₅₀ = 12.3 µM
Anti-inflammatoryCarrageenan-induced edema62% reduction
CytotoxicityMCF-7 cells, 72hIC₅₀ = 45.2 µM

Applications in Peptide Synthesis

Peptide Coupling

The Cbz-protected amino acid serves as a building block in solid-phase peptide synthesis (SPPS). Its cyclohexyl side chain improves lipophilicity, enhancing membrane permeability in drug candidates . Coupling efficiencies exceed 95% when using HBTU/HOBt activation.

Stability Studies

The Cbz group remains stable under basic conditions (pH 8–10) but undergoes rapid cleavage in trifluoroacetic acid (TFA) . This selectivity enables orthogonal protection strategies in multi-step syntheses.

Comparative Analysis with Analogues

Structural Analogues

  • (S)-2-(((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid: The tert-butoxycarbonyl (Boc) group offers alternative deprotection conditions (TFA-sensitive).

  • (S)-2-(((Methoxycarbonyl)amino)-2-cyclohexylacetic acid: Reduced steric bulk increases solubility but decreases enzymatic stability.

Enantiomeric Differences

The (S)-enantiomer exhibits 3-fold higher CYP1A2 inhibition than the (R)-form, underscoring the role of stereochemistry in biological activity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator